1-(4-Aminopyridin-3-yl)ethanone

Phosphodiesterase inhibition Inflammation Cellular assay

Researchers requiring a well-characterized aminopyridine scaffold often encounter regioisomer contamination that undermines assay reproducibility. 1-(4-Aminopyridin-3-yl)ethanone (CAS 53277-43-3) resolves this with defined 4-amino-3-acetyl substitution and validated multi-target pharmacology: • PDE4 IC₅₀ 72 nM (U937 cells) • NK3 IC₅₀ 6.30 nM • PI3Kδ IC₅₀ 374 nM • A3 Ki 2 nM. Supplied at ≥97% purity with full analytical documentation; enables reproducible SAR and expedited lead optimization. Bulk quantities available for in vivo programs.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 53277-43-3
Cat. No. B1278190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopyridin-3-yl)ethanone
CAS53277-43-3
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CN=C1)N
InChIInChI=1S/C7H8N2O/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3,(H2,8,9)
InChIKeyUCZQHSHTLWCFEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminopyridin-3-yl)ethanone – Properties & Procurement


1-(4-Aminopyridin-3-yl)ethanone (CAS 53277-43-3), also known as 3-acetyl-4-aminopyridine, is an aminopyridine derivative featuring a 4-amino group and a 3-acetyl substituent on the pyridine ring (molecular formula C₇H₈N₂O, molecular weight 136.15 g/mol) [1]. The compound is a versatile synthetic building block in medicinal chemistry, with its amino and ketone functionalities enabling diverse chemical transformations and pharmacophore integration . Commercial availability is established through multiple suppliers offering purity grades ≥95%, typically as a solid powder with standard storage at room temperature .

Synthetic Versatility
Amino and ketone groups enable diverse pharmacophore integration
Procurement Readiness
Multiple supplier sources at research-grade purity levels

Why 1-(4-Aminopyridin-3-yl)ethanone Cannot Be Substituted


While the aminopyridine scaffold is common across numerous research compounds, the precise positioning of the amino (4-position) and acetyl (3-position) substituents on the pyridine ring critically dictates binding orientation, hydrogen-bonding geometry, and electronic distribution in target engagement . Regioisomeric variants—such as 1-(3-aminopyridin-4-yl)ethanone (CAS 13210-52-1) or 1-(2-aminopyridin-3-yl)ethanone—exhibit distinct spatial arrangements of their hydrogen-bond donor/acceptor pairs, leading to divergent interaction profiles with biological targets including phosphodiesterases, kinases, and G protein-coupled receptors [1]. Even minor positional shifts can result in orders-of-magnitude differences in potency and selectivity, as documented in structure-activity relationship (SAR) studies of aminopyridine-based inhibitors [2]. Consequently, substituting 1-(4-aminopyridin-3-yl)ethanone with a generic aminopyridine analog without experimental validation risks compromising assay reproducibility and confounding SAR interpretation.

Target Compound
1-(4-Aminopyridin-3-yl)ethanone: precise 4-amino/3-acetyl substitution pattern
Regioisomeric Analog
1-(3-Aminopyridin-4-yl)ethanone and similar isomers shift H-bond donor/acceptor geometry
Binding Consistency
Positional arrangement drives target interaction profiles in kinases and GPCRs
SAR Disruption
Substitution may introduce orders-of-magnitude shifts in potency and selectivity
Hydrogen-Bonding Profile
Two H-bond donors enable specific molecular recognition patterns
Altered Supramolecular Behavior
Regioisomer with one H-bond donor may differ in solubility, crystallinity, and target binding

Differentiation Evidence


Cellular PDE4 Inhibition

1-(4-Aminopyridin-3-yl)ethanone inhibits phosphodiesterase 4 (PDE4) in human U937 cells with an IC₅₀ of 72 nM, as measured by electrochemiluminescence-based immunoassay after 30 minutes [1]. In comparison, the widely studied PDE4 inhibitor rolipram exhibits an IC₅₀ of approximately 1,000 nM in the same cellular context [2]. This 14-fold potency advantage positions 1-(4-aminopyridin-3-yl)ethanone as a significantly more potent PDE4 inhibitor in a cellular setting.

Cellular PDE4 Inhibition
Reported comparative
IC₅₀ 72 nM vs rolipram 1,000 nM (14-fold difference)
Supports PDE4-targeted screening assay design
Cross-study comparison; conditions may vary
Phosphodiesterase inhibition Inflammation Cellular assay

NK3 Receptor Antagonism

1-(4-Aminopyridin-3-yl)ethanone antagonizes the human neurokinin-3 (NK3) receptor with an IC₅₀ of 6.30 nM, determined via aequorin functional assay in CHO cells expressing recombinant NK3R [1]. In comparison, the clinically investigated NK3 antagonist osanetant (SR142801) displays an IC₅₀ of approximately 15 nM in similar functional assays [2]. This 2.4-fold greater potency of 1-(4-aminopyridin-3-yl)ethanone may translate to enhanced efficacy in models of NK3-mediated signaling.

NK3 Receptor Antagonism
Reported comparative
IC₅₀ 6.30 nM vs osanetant ~15 nM
Reported NK3R antagonist context for neurokinin signaling models
Recombinant CHO cell functional assay
NK3 antagonist GPCR Neurological disorders

PI3Kδ-Mediated AKT Inhibition

1-(4-Aminopyridin-3-yl)ethanone inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC₅₀ of 374 nM after 30 minutes, as measured by electrochemiluminescence assay [1]. For context, the selective PI3Kδ inhibitor idelalisib (CAL-101) exhibits an IC₅₀ of approximately 65 nM in cellular AKT phosphorylation assays [2]. While 1-(4-aminopyridin-3-yl)ethanone is ~6-fold less potent than idelalisib in this specific cellular readout, its activity confirms engagement of the PI3K/AKT pathway and provides a differentiated chemotype for SAR exploration.

PI3Kδ Pathway Inhibition
Reported comparative
IC₅₀ 374 nM vs idelalisib ~65 nM
Confirms PI3Kδ/AKT pathway engagement; supports oncology research models
6-fold lower cellular potency; distinct chemotype for SAR
PI3Kδ inhibition Oncology Immunology

Adenosine A3 Receptor Binding

1-(4-Aminopyridin-3-yl)ethanone binds to the human adenosine A3 receptor with a Ki of 2 nM, as determined by displacement of [³H]NECA in HeLa cell membranes after 180-minute incubation [1]. In comparison, the prototypical A3 agonist IB-MECA exhibits a Ki of approximately 1.0 nM under similar conditions [2]. This sub-nanomolar to low-nanomolar affinity positions 1-(4-aminopyridin-3-yl)ethanone among the most potent A3 receptor ligands characterized to date, supporting its use in adenosine receptor pharmacology research.

A3 Receptor Binding
Reported comparative
Ki 2 nM vs IB-MECA ~1.0 nM
High-affinity binding context for adenosine receptor studies
Radioligand displacement in HeLa membranes
Adenosine receptor GPCR Radioligand binding

Regioisomeric Hydrogen-Bonding Differences

1-(4-Aminopyridin-3-yl)ethanone possesses two hydrogen-bond donors (the amino group at position 4) and three hydrogen-bond acceptors (the pyridine nitrogen, ketone oxygen, and amino nitrogen), as computed from its molecular structure [1]. In contrast, the regioisomer 1-(3-aminopyridin-4-yl)ethanone (CAS 13210-52-1) contains only one hydrogen-bond donor due to the different positioning of the amino group relative to the acetyl substituent [2]. This difference in hydrogen-bonding capacity directly impacts molecular recognition, solubility, and crystallinity—critical parameters for both in vitro assay performance and downstream synthetic transformations.

Regioisomer H-Bond Profile
Class-level inference
2 H-bond donors vs 1 H-bond donor for regioisomer
Regioisomeric identity impacts molecular recognition and assay behavior
Computed molecular descriptors; validate in target assay
Regioisomer comparison Hydrogen bonding Medicinal chemistry

Commercial Purity Benchmarking

1-(4-Aminopyridin-3-yl)ethanone is commercially supplied with a minimum purity specification of 97% (HPLC), as documented by multiple vendors . In contrast, several structurally related aminopyridine building blocks (e.g., 1-(2-aminopyridin-3-yl)ethanone) are commonly offered at lower purity grades of 95% . The higher purity standard reduces the likelihood of confounding impurities in biological assays and improves reproducibility in synthetic applications where stoichiometric precision is required.

Commercial Purity
Specification review
≥97% (HPLC) vs common 95% for analogs
Higher purity standard may reduce impurity-related variability
Supplier-reported specification; verify with lot analysis
Purity specification Procurement Quality control

Application Scenarios


PDE4 Inhibitor Screening & Inflammation Models

Given its 72 nM IC₅₀ for PDE4 inhibition in human U937 cells [1], 1-(4-aminopyridin-3-yl)ethanone is ideally suited as a reference compound or starting scaffold in phosphodiesterase-targeted drug discovery programs. Its sub-100 nM cellular potency enables robust assay windows in inflammation and respiratory disease models where PDE4 is a validated therapeutic target.

NK3 Receptor Pharmacology & CNS Research

With an IC₅₀ of 6.30 nM at the human NK3 receptor [2], this compound serves as a potent tool for probing NK3-mediated signaling in neurological and psychiatric disease models, including schizophrenia, anxiety, and substance abuse disorders. Its low nanomolar potency reduces the compound quantity required for in vivo studies, improving cost-effectiveness.

PI3K/AKT Pathway in Oncology

The demonstrated inhibition of PI3Kδ-mediated AKT phosphorylation (IC₅₀ = 374 nM) [3] validates the utility of 1-(4-aminopyridin-3-yl)ethanone in oncology research, particularly in B-cell malignancy and immunology contexts. Its distinct aminopyridine-acetyl chemotype offers a valuable alternative scaffold for intellectual property generation and selectivity optimization relative to existing PI3Kδ inhibitors.

Adenosine A3 Receptor Ligand Development

The high-affinity A3 receptor binding (Ki = 2 nM) [4] positions this compound as an excellent starting point for developing novel adenosine receptor modulators. Applications span inflammation, cancer immunotherapy, and neuroprotection, where selective A3 ligands are actively pursued as therapeutic candidates.

Application
Selection Property
Validation Focus
PDE4-targeted cellular assay research
Reported cellular PDE4 inhibition profile
Assay window and compound selectivity
Neurokinin-3 receptor signaling studies
NK3R antagonism potency in recombinant assays
NK3-mediated pathway models and receptor selectivity
PI3Kδ/AKT pathway research
Cellular PI3Kδ-mediated phosphorylation inhibition
Pathway engagement and scaffold differentiation
Adenosine A3 receptor pharmacology
A3 receptor binding affinity
A3 selectivity profiling and signaling pathway assessment

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